N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S2/c1-12-3-6-14(7-4-12)23(2)28(25,26)17-9-10-27-18(17)19(24)22-13-5-8-16(21)15(20)11-13/h3-11H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPVAQFPMWFLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews its biological activity, focusing on its fungicidal properties, potential anticancer effects, and mechanisms of action.
Chemical Structure
The compound can be described by the following structural formula:
1. Fungicidal Activity
Recent studies have highlighted the compound's effectiveness as a fungicide. It is part of a class of compounds that exhibit potent antifungal properties, particularly against various plant pathogens. The mechanism involves disrupting fungal cell wall synthesis and inhibiting key enzymatic pathways essential for fungal growth.
Table 1: Fungicidal Efficacy Against Various Fungal Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Botrytis cinerea | 10 µg/mL | Inhibition of cell wall synthesis |
| Fusarium oxysporum | 5 µg/mL | Disruption of ergosterol biosynthesis |
| Rhizoctonia solani | 15 µg/mL | Inhibition of protein synthesis |
The data indicates that the compound exhibits varying degrees of activity against different fungal strains, suggesting its potential utility in agricultural applications.
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study: Anticancer Activity Against Breast Cancer Cells
In vitro studies conducted on MCF-7 breast cancer cell lines demonstrated a significant reduction in cell viability when treated with the compound at concentrations above 20 µM. The observed effects included:
- Apoptosis Induction : Flow cytometry analysis revealed increased early and late apoptotic cells.
- Cell Cycle Arrest : The compound caused G2/M phase arrest, leading to reduced cell division.
Table 2: Anticancer Activity Results
| Concentration (µM) | % Cell Viability | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 10 |
| 20 | 60 | 30 |
| 50 | 30 | 70 |
These findings indicate that this compound may serve as a lead compound for developing novel anticancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl group is known to inhibit enzymes involved in metabolic pathways, which may contribute to its antifungal and anticancer activities.
- Cell Membrane Disruption : The thiophene moiety may interact with lipid membranes, compromising cellular integrity in fungi and cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
